molecular formula C10H16N2O2 B3021015 1,1'-ethane-1,2-diyldipyrrolidin-2-one CAS No. 15395-91-2

1,1'-ethane-1,2-diyldipyrrolidin-2-one

Cat. No.: B3021015
CAS No.: 15395-91-2
M. Wt: 196.25 g/mol
InChI Key: AZAMPMUEKXNYFW-UHFFFAOYSA-N
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Description

1,1’-Ethane-1,2-diyldipyrrolidin-2-one is an organic compound with the molecular formula C10H16N2O2 and a molar mass of 196.25 g/mol It is a derivative of pyrrolidinone, characterized by the presence of two pyrrolidin-2-one rings connected by an ethane-1,2-diyl bridge

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit psychotropic and cerebroprotective effects , suggesting potential targets within the central nervous system.

Mode of Action

It’s known that similar compounds can alter the condition of the lipid membrane , which could potentially influence the activity of membrane-bound proteins and receptors.

Biochemical Pathways

Given its structural similarity to other 2-oxopyrrolidinylacetamides, it might be involved in pathways related to central nervous system function .

Pharmacokinetics

Similar compounds are known to be used in the preparation of n-substituted-2-oxopyrrolidinylacetamides, which have anticonvulsant activities . This suggests that the compound might have good bioavailability and can cross the blood-brain barrier.

Result of Action

Similar compounds are known to exhibit psychotropic and cerebroprotective effects , suggesting that it might have a similar impact on cellular function and signaling within the central nervous system.

Action Environment

It’s worth noting that the rate of alkylation of similar compounds can be influenced by temperature , which could potentially affect the compound’s action and stability.

Biochemical Analysis

Biochemical Properties

1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with chiral stationary phases, which are used in the separation of enantiomers . This interaction is crucial for understanding the compound’s role in biochemical processes. Additionally, 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one may interact with other biomolecules, affecting their function and stability.

Cellular Effects

The effects of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the stability and function of certain proteins within cells, thereby altering cellular responses and metabolic activities . These effects are critical for understanding how this compound can be utilized in therapeutic applications.

Molecular Mechanism

At the molecular level, 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to certain proteins and enzymes is essential for its biochemical activity . Understanding these interactions provides insights into its potential therapeutic uses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability in different solvents and conditions can affect its efficacy and safety in in vitro and in vivo studies . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on cellular and metabolic processes changes significantly with dosage . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by specific enzymes, leading to the production of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are important for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-ethane-1,2-diyldipyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with ethylene dibromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the pyrrolidin-2-one rings attack the carbon atoms of the ethylene dibromide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 1,1’-ethane-1,2-diyldipyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethane-1,2-diyldipyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1,1’-Ethane-1,2-diyldipyrrolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,1’- (1,2-dihydroxyethane-1,2-diyl)dipyrrolidin-2-one
  • 1,1’- (1,4-phenylene)dipyrrolidine-2,5-dione
  • 4,4’- (ethane-1,1-diyl)diphenol
  • 1,1’- (butane-1,4-diyl)dipyridin-2 (1H)-one
  • 1,2-dicyclohexyl-ethane-1,2-diol
  • 3,3’- (ethane-1,2-diyl)diphenol
  • 1,1’- (propane-1,3-diyl)dipyridin-2 (1H)-one
  • 2,2’- (2-methylpropane-1,1-diyl)dicyclohexane-1,3-dione
  • 1,1-diphenyl-butane-1,2-diol
  • 1,1-diphenyl-butane-1,4-diol

Uniqueness

1,1’-Ethane-1,2-diyldipyrrolidin-2-one is unique due to its specific structural features, such as the ethane-1,2-diyl bridge connecting two pyrrolidin-2-one rings. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[2-(2-oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9-3-1-5-11(9)7-8-12-6-2-4-10(12)14/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAMPMUEKXNYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547387
Record name 1,1'-(Ethane-1,2-diyl)di(pyrrolidin-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15395-91-2
Record name 1,1'-(Ethane-1,2-diyl)di(pyrrolidin-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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